molecular formula C21H23Br2N3O3 B11555695 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide

Cat. No.: B11555695
M. Wt: 525.2 g/mol
InChI Key: ONGIYZWOYTVCRE-MFKUBSTISA-N
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Description

The compound (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE is a complex organic molecule characterized by its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, bromine atoms, and amide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Bromination: Introduction of bromine atoms to the phenoxy group.

    Acetylation: Formation of the acetamido group.

    Amidation: Coupling of the acetamido intermediate with the butanamide moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific groups to lower oxidation states.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE: has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Interference: Disrupting key biological pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE: stands out due to its unique combination of bromine atoms and phenoxy groups, which confer distinct chemical and biological properties not found in similar compounds.

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23Br2N3O3

Molecular Weight

525.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C21H23Br2N3O3/c1-14-10-19(18(23)12-17(14)22)29-13-21(28)26-25-15(2)11-20(27)24-9-8-16-6-4-3-5-7-16/h3-7,10,12H,8-9,11,13H2,1-2H3,(H,24,27)(H,26,28)/b25-15+

InChI Key

ONGIYZWOYTVCRE-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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